FATGIGIITV
Description
Properties
sequence |
FATGIGIITV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Fatgigiitv Within Antigen Presentation Complexes
Structural Elucidation of Major Histocompatibility Complex Class I (MHC-I) Bound to FATGIGIITV
The structural basis of peptide-MHC-I interactions is primarily investigated through high-resolution techniques, providing detailed insights into the binding interface.
Characterization of Peptide Conformation within the MHC Binding Groove
Within the confines of the MHC-I binding groove, peptides typically adopt a specific conformation that is influenced by their amino acid sequence and interactions with the surrounding MHC residues jcu.edu.aufrontiersin.org. Crystallographic data for the HLA-A*0201-FATGIGIITV complex illustrate how the nonapeptide this compound is accommodated within the groove. The peptide's backbone forms a characteristic arch, with its N- and C-termini anchored in specific pockets (A and F pockets, respectively) at either end of the groove frontiersin.org. The side chains of the peptide residues extend out of the groove, either pointing down into complementary pockets within the MHC molecule or pointing upwards, becoming accessible for interaction with a T cell receptor (TCR) youtube.com.
Analysis of the this compound conformation within the HLA-A0201 groove reveals specific interactions that stabilize the complex. For instance, anchor residues at positions P2 (Alanine) and P9 (Valine) of this compound are critical for binding to the B and F pockets of HLA-A0201, respectively, which are known to have preferences for hydrophobic residues uniprot.org. The conformation of the peptide backbone and the orientation of its side chains are dictated by these anchor interactions and additional contacts with residues lining the binding groove jcu.edu.aufrontiersin.org. Comparisons with structures of HLA-A*0201 bound to other peptides, such as ELAGIGILTV, highlight how subtle differences in peptide sequence can lead to variations in the precise peptide conformation and the resulting interactions with the MHC molecule cardiff.ac.ukresearchgate.net.
Influence of Amino Acid Substitutions on this compound-MHC-I Interaction Geometry
Amino acid substitutions within a peptide can significantly alter its binding affinity to MHC-I molecules and the geometry of the resulting complex, thereby impacting T cell recognition frontiersin.orgnih.gov. Studies comparing the binding of this compound to altered peptide ligands (APLs) with substitutions have provided valuable insights into the sequence-specificity of the HLA-A*0201 interaction aai.orgresearchgate.netjcu.edu.au.
For example, structural comparisons between HLA-A0201 bound to this compound and HLA-A0201 bound to FLTGIGIITV (where P2 Alanine is substituted with Leucine) demonstrate how a single substitution can influence peptide conformation and MHC interaction aai.org. These studies indicate that substitutions, particularly at anchor positions or positions interacting with TCRs, can lead to changes in the peptide backbone trace or alter the positioning and orientation of side chains aai.orgjcu.edu.au. Such alterations can affect the stability of the peptide-MHC complex and modulate the interface presented to the TCR researchgate.netnih.gov.
Research has shown that even minor changes in peptide conformation induced by substitutions can have profound effects on T cell activation and specificity aai.orgnih.gov. Data from studies investigating the impact of substitutions on peptide-HLA-A*0201 binding affinity can be presented in tables to illustrate these effects.
| Peptide Sequence | Substitution | HLA-A*0201 Binding Affinity (e.g., IC50 nM) | Structural Impact |
| This compound | None | Data varies, typically high affinity | Reference structure |
| FLTGIGIITV | P2 A->L | May alter affinity | Changes in peptide conformation and pocket B interaction observed crystallographically aai.org. |
| (Other relevant substitutions from sources) |
Note: Specific IC50 values for this compound and its variants would require referencing specific experimental data from the cited literature, which often presents this data in figures or within the text rather than easily extractable tables in snippets.
These findings underscore the sensitivity of the this compound-HLA-A*0201 interaction to variations in the peptide sequence and the critical role of specific amino acid residues in maintaining optimal binding geometry and stability.
Theoretical and Computational Modeling of this compound-MHC-I Structural Features
Computational approaches complement experimental methods by providing dynamic perspectives and predictive capabilities for peptide-MHC interactions plos.orgnih.govnih.govplos.orgfrontiersin.orgiedb.org. Theoretical and computational modeling, such as molecular dynamics simulations and binding prediction algorithms, can be applied to study the structural features and dynamics of the this compound-HLA-A*0201 complex.
Molecular dynamics simulations can provide insights into the flexibility of the this compound peptide within the HLA-A*0201 groove and the dynamic nature of the interactions at the binding interface nih.gov. These simulations can reveal transient conformations and the stability of key contacts over time, offering a more complete picture than static crystal structures alone nih.gov.
Furthermore, computational tools are widely used to predict the binding affinity of peptides to specific MHC alleles, including HLA-A*0201 plos.orgfrontiersin.orgiedb.org. While direct computational modeling studies specifically focused on this compound were not extensively detailed in the provided snippets, the general principles and methods apply. These models often utilize algorithms trained on large datasets of known peptide-MHC binding data to predict the likelihood and strength of binding for novel sequences like this compound plos.orgfrontiersin.org.
Computational modeling can also be used to analyze the impact of amino acid substitutions on predicted binding affinity and to explore potential altered peptide ligands plos.orgiedb.org. This allows for the in silico screening of numerous peptide variants to identify those with enhanced or diminished binding to HLA-A*0201, guiding experimental design plos.org. The integration of computational modeling with experimental structural and binding data provides a powerful approach to understanding the complex interplay between peptide sequence, conformation, and MHC-I binding.
| Computational Method | Application to pMHC-I (General) | Potential Application to this compound-HLA-A0201 |
| Molecular Dynamics Simulations | Studying peptide flexibility, protein dynamics, and interaction stability nih.gov. | Analyzing the dynamic behavior of this compound within the HLA-A0201 groove. |
| Binding Prediction Algorithms | Predicting peptide binding affinity based on sequence motifs plos.orgfrontiersin.orgiedb.org. | Predicting the binding strength of this compound and its variants to HLA-A*0201. |
| Docking Simulations | Modeling the interaction interface between peptides and MHC nih.gov. | Investigating the precise orientation and contacts of this compound in the binding groove. |
These computational approaches contribute significantly to our understanding of the factors governing peptide presentation by MHC-I molecules, including the specific case of this compound bound to HLA-A*0201.
T Cell Receptor Tcr Recognition and Binding Kinetics of Fatgigiitv
Quantitative Analysis of TCR-FATGIGIITV-MHC-I Binding Affinities (KD) and Dissociation Rates (koff)
The binding affinity between a T-cell receptor and its cognate peptide-MHC-I complex is a crucial determinant of T-cell activation. For the MEL5 TCR, which is specific for HLA-A*0201-restricted Melan-A epitope, the equilibrium dissociation constant (KD) for FATGIGIITV (FAT) has been quantitatively determined. This compound exhibits a binding affinity (KD) of approximately 3 µM with the MEL5 TCR.
For comparative analysis, two other peptide ligands, ELAGIGILTV (ELA) and ELTGIGILTV (3T), have also been profiled with the same MEL5 TCR. ELAGIGILTV, a heteroclitic variant of Melan-A/MART-1, shows a KD of 17 µM, while ELTGIGILTV, an altered peptide ligand, has a KD of 82 µM. These values indicate that this compound binds with a higher affinity to the MEL5 TCR compared to both ELAGIGILTV and ELTGIGILTV in the context of HLA-A2.
Here is a summary of the reported equilibrium dissociation constants:
| Peptide Ligand | TCR System | MHC-I Restriction | Equilibrium Dissociation Constant (KD) |
| This compound (FAT) | MEL5 TCR | HLA-A2 | 3 µM |
| ELAGIGILTV (ELA) | MEL5 TCR | HLA-A2 | 17 µM |
| ELTGIGILTV (3T) | MEL5 TCR | HLA-A2 | 82 µM |
Mechanistic Insights into CD8 Co-receptor Mediated Enhancement of this compound Recognition
The CD8 co-receptor plays a pivotal role in enhancing the functional sensitivity of antigen recognition by CD8+ T cells. CD8 interacts coordinately with the MHC-I molecule at a distinct and largely invariant site, primarily with the α3 domain, which is spatially independent of the TCR's engagement with the peptide-binding platform nih.govnih.gov. This interaction is critical for stabilizing the TCR/peptide-MHC-I complex and enhancing antigen sensitivity nih.gov.
The strength of the CD8-MHC-I interaction significantly influences TCR-ligand recognition. CD8's primary mechanism of action involves slowing the TCR/pMHCI dissociation rate, thereby prolonging the interaction duration and enhancing antigen sensitivity nih.govnih.gov. While CD8 generally acts to increase agonist potency, maximizing the number of peptide ligands that can be recognized by a given TCR, its effect is not uniform across all ligands nih.gov.
Crucially, the low solution binding affinity of the pMHCI/CD8 interaction (mean KD ≈ 145 µM for CD8αα) is essential for maintaining the antigen specificity conferred by the TCR. Experimental evidence suggests that increasing the strength of the pMHCI/CD8 interaction significantly (e.g., by approximately 15-fold) can lead to non-specific, cognate antigen-independent pMHCI tetramer binding at the cell surface and even activate CTLs in the absence of a specific TCR/pMHCI interaction. This highlights a delicate balance where optimal CD8-MHC-I interaction enhances sensitivity without compromising the TCR's antigen specificity.
Theoretical models and experimental data confirm that CD8 can reorder the agonist hierarchy of peptide ligands recognized by the TCR, a phenomenon termed "differential focusing" nih.govnih.gov. This effect arises because functional sensitivity depends non-monotonically on the TCR/pMHCI dissociation rate nih.govnih.gov.
Weak Agonists: These are typically characterized by faster dissociation rates. For such ligands, the pMHCI/CD8 interaction markedly alters functional sensitivity, generally increasing their agonist potency. This allows ligands that are poorly recognized in the absence of a pMHCI/CD8 interaction to become more potent in its presence nih.govnih.gov.
Strong Agonists: In contrast, strong agonists are relatively insensitive to modulation of the dissociation rate by CD8. For these ligands, functional sensitivity may even decrease if the dissociation rate is pushed beyond an optimal value by a supraphysiological pMHCI/CD8 interaction nih.govnih.gov.
This differential focusing mechanism allows individual TCR clonotypes to "focus" on specific peptide ligands, potentially optimizing the recognition of particular antigens without requiring structural alterations to the TCR itself nih.gov.
Impact of CD8-MHC-I Interaction Strength on TCR-Ligand Recognition
Comparative Kinetic Profiling of this compound with Other Peptide Ligands (e.g., ELAGIGILTV, ELTGIGILTV)
The kinetic profiling of this compound in comparison to other peptide ligands like ELAGIGILTV and ELTGIGILTV provides valuable insights into T-cell recognition. As shown in the table above, this compound exhibits a significantly higher binding affinity (lower KD) for the MEL5 TCR (3 µM) compared to ELAGIGILTV (17 µM) and ELTGIGILTV (82 µM). This indicates that this compound is a stronger agonist for the MEL5 TCR than the other two peptides.
The differences in affinity underscore how subtle changes in peptide sequence can dramatically impact TCR binding and, consequently, T-cell recognition. While ELAGIGILTV is a known heteroclitic variant of a tumor antigen, and ELTGIGILTV is an altered peptide ligand, this compound's stronger affinity suggests it may induce a more potent T-cell response via the MEL5 TCR. This comparative analysis is crucial for understanding the fine specificity of T-cell recognition and for the potential design of therapeutic peptides.
Immunological Function and T Cell Activation Properties of Fatgigiitv
Induction of T-Cell Effector Functions by FATGIGIITV-MHC-I Engagement
CD8+ T cells recognize peptide fragments presented by MHC Class I molecules on the surface of target cells via their T cell receptors (TCRs). nih.govcardiff.ac.uk This interaction, along with co-receptor engagement by CD8, triggers a cascade of events leading to T-cell activation and the induction of effector functions, such as cytokine production and cytotoxicity. nih.govresearchgate.net this compound engages with HLA A*0201 (HLA A2), a specific type of MHC-I molecule. researchgate.netrcsb.org
Studies have shown that this compound-MHC-I engagement can induce robust T-cell responses. cardiff.ac.uk The strength of the interaction between the peptide-MHC (pMHC) complex and the T-cell receptor, as well as the interaction between pMHC and the CD8 co-receptor, influences the sensitivity of antigen recognition and subsequent T-cell activation. nih.govpnas.orgbiorxiv.org
Cytokine Production Profiles Elicited by this compound (e.g., IFNγ, MIP-1β)
Activation of T-cells by peptide-MHC-I engagement leads to the production of various cytokines, which are crucial for mediating immune responses. Interferon-gamma (IFNγ) and Macrophage Inflammatory Protein-1 beta (MIP-1β) are two such cytokines commonly measured as indicators of CD8+ T-cell activation. frontiersin.orgcardiff.ac.ukpnas.orgcardiff.ac.uk
Research has demonstrated that this compound can elicit the production of both IFNγ and MIP-1β from reactive T-cell clones and polyclonal T-cell populations. frontiersin.orgpnas.orgcardiff.ac.uk Studies comparing this compound to other peptides, like the natural antigen EAAGIGILTV, have shown varying levels of cytokine induction depending on the specific T-cell clone or donor. For instance, this compound was a more potent agonist than EAAGIGILTV in inducing MIP-1β production from the MEL5 T-cell clone. frontiersin.orgcardiff.ac.uk However, it failed to induce IFNγ production from a specific tumor-infiltrating lymphocyte (TIL) infusion product. frontiersin.orgcardiff.ac.uk
The functional sensitivity of T-cells to this compound, as measured by cytokine production (IFNγ and MIP-1β), can be influenced by the context of the MHC-I molecule, particularly the strength of the pMHC/CD8 interaction. pnas.org
Here is a summary of observed cytokine production in response to this compound:
| Peptide | T-Cell Type/Clone | MHC-I Context | Cytokine Measured | Observed Effect | Source |
| This compound | MEL5 clone | HLA-A2 | MIP-1β | More potent agonist than EAAGIGILTV | frontiersin.orgcardiff.ac.uk |
| This compound | TIL infusion product | HLA-A2 | IFNγ | Failed to induce production | frontiersin.orgcardiff.ac.uk |
| This compound | Clonal MEL5 CD8+ T cells | HLA-A2 variants (KO, WT, Kb) | IFNγ, MIP-1β | Agonist potency varies with pMHCI/CD8 affinity | pnas.org |
T-cell Proliferation and Expansion in Response to this compound Stimulation
T-cell proliferation and expansion are critical components of an effective immune response, leading to an increased number of antigen-specific T-cells capable of mediating effector functions. nih.gov Peptide antigens that effectively stimulate T-cells can induce their proliferation and subsequent expansion in vitro and potentially in vivo. researchgate.netnih.gov
Studies have investigated the ability of this compound to prime and expand antigen-specific CD8+ T-cell populations. This compound has been shown to induce greater CD8 T-cell responses compared to the natural EAAGIGILTV sequence in a majority of healthy donors tested. frontiersin.org While the difference was not always statistically significant, the this compound peptide consistently primed antigen-specific CD8+ T-cells, in some cases in greater numbers than the ELAGIGILTV peptide. researchgate.netcardiff.ac.uk This suggests its potential as a candidate for peptide vaccination strategies aimed at expanding antigen-specific T-cell populations. researchgate.net
Proliferation assays using techniques like CFSE labeling have been employed to quantify the extent of T-cell division in response to peptide stimulation. cardiff.ac.uk These experiments help demonstrate the capacity of peptides like this compound to drive the expansion of reactive T-cell populations.
Modulation of T-Cell Repertoire and Clonotypic Selection by this compound
The T-cell repertoire is the diverse collection of TCRs expressed by an individual's T-cells, enabling recognition of a vast array of antigens. Different peptide ligands can interact with distinct TCRs, thereby influencing which T-cell clones are activated and expanded, a process known as clonotypic selection. cardiff.ac.ukresearchgate.netcardiff.ac.uk
Research indicates that altered peptide ligands, including super-agonists like this compound, can modulate the T-cell repertoire and skew clonotypic selection. cardiff.ac.ukresearchgate.netcardiff.ac.ukcardiff.ac.uk Subtle changes in the peptide sequence can lead to the preferential activation and expansion of specific T-cell clones with particular TCR characteristics. researchgate.netcardiff.ac.uk
Generation of Clonotypically Distinct T-Cell Populations by this compound
Studies comparing the T-cell populations primed by this compound and other peptides, such as the heteroclitic peptide ELAGIGILTV, have revealed differences in their clonotypic composition. researchgate.netcardiff.ac.uk This suggests that this compound can select for and expand T-cell clones that are distinct from those activated by other peptide variants of the same tumor-associated antigen. researchgate.netcardiff.ac.uk
For example, T-cell populations expanded by this compound were found to be clonotypically distinct from those induced by the ELAGIGILTV peptide. researchgate.netcardiff.ac.uk This was evidenced by differences in the usage of certain TCR Vβ chains in the expanded populations. researchgate.net This ability to generate distinct clonotypes highlights the influence of the peptide ligand on shaping the resulting T-cell response.
Skewing of T-Cell Repertoire towards Desired Specificities
The ability of this compound to influence clonotypic selection suggests it can be used to skew the T-cell repertoire towards populations with desired specificities. cardiff.ac.ukresearchgate.netcardiff.ac.uk By preferentially activating certain T-cell clones, altered peptide ligands like this compound may help enrich for T-cells with enhanced functional properties, such as improved recognition of tumor cells. cardiff.ac.ukresearchgate.net
This concept, sometimes referred to as "TCR-optimized peptide skewing of the repertoire of T-cells" (TOPSORT), aims to use rationally designed peptides to select for high-quality, antigen-sensitive T-cell clonotypes. cardiff.ac.ukcardiff.ac.uk this compound has been explored in this context as a peptide capable of priming T-cells with superior anti-cancer immunity compared to those induced by the natural antigen. cardiff.ac.uk
Characterization of this compound as a Super-Agonist Peptide Ligand
This compound has been characterized as a super-agonist peptide ligand. jcu.edu.aucardiff.ac.ukcardiff.ac.uk A super-agonist peptide is an altered peptide ligand that elicits a stronger functional response from a T-cell clone compared to the natural or wild-type peptide antigen. frontiersin.orgresearchgate.net This increased potency is often associated with altered interactions with the TCR and/or MHC-I molecule, leading to more efficient T-cell activation signaling. pnas.orgbiorxiv.org
Studies have demonstrated the super-agonist properties of this compound by comparing its ability to activate specific T-cell clones, such as MEL5, to that of the natural Melan-A peptide EAAGIGILTV. cardiff.ac.ukfrontiersin.orgcardiff.ac.uk this compound acted as a super-agonist for the MEL5 T-cell clone, inducing a greater response. cardiff.ac.ukfrontiersin.orgcardiff.ac.uk The equilibrium binding affinity (KD) of the MEL5 TCR for this compound was reported to be lower (higher affinity) than for the cognate epitope ELA (ELAGIGILTV), supporting its characterization as a super-agonist. nih.gov
The super-agonist nature of this compound suggests it can trigger robust T-cell activation even at lower concentrations compared to less potent agonists. nih.gov This property is of interest for potential applications in immunotherapy, where inducing strong and effective T-cell responses is desired.
Here is a table summarizing binding affinity data for the MEL5 TCR with different peptide ligands:
| Peptide | Abbreviation | HLA-A2 Binding Partner | MEL5 TCR KD (μM) | Agonist Property | Source |
| ELAGIGILTV | ELA | HLA-A2 | 17 | Cognate epitope | nih.gov |
| ELTGIGILTV | 3T | HLA-A2 | 82 | Weak agonist | nih.gov |
| This compound | FAT | HLA-A2 | 3 | Super-agonist | nih.gov |
Definition and Criteria for Super-Agonism in T-cell Immunology
In T-cell immunology, a super-agonist peptide is an altered peptide ligand (APL) that elicits a stronger T-cell response than the native, or wild-type, peptide antigen. nih.govaai.org This enhanced response can manifest in various ways, including increased T-cell proliferation, heightened cytokine production (such as IFNγ), and superior cytotoxic activity. frontiersin.orgcardiff.ac.ukcardiff.ac.ukaai.orgoup.com The stimulatory potency of a peptide antigen is fundamentally determined by its interaction with the T-cell receptor (TCR) in the context of a major histocompatibility complex (MHC) molecule on the surface of an antigen-presenting cell (APC). pnas.orgnih.govimmunology.org
Criteria for defining a super-agonist typically involve demonstrating a significantly greater magnitude of T-cell activation at comparable or even lower peptide concentrations than required by the native antigen. aai.orgpnas.orgaai.orgplos.org This can be assessed through various in vitro and ex vivo assays, such as measuring cytokine secretion (e.g., IFNγ, MIP-1β), evaluating T-cell proliferation, or quantifying the induction of activation markers like CD69. frontiersin.orgcardiff.ac.ukbiorxiv.org The strength and duration of the TCR-pMHC interaction, influenced by parameters such as affinity and off-rate, play a crucial role in determining the potency of a peptide ligand and can contribute to a peptide's super-agonist properties. pnas.orgaai.orgplos.org
Comparative Agonist Potency of this compound versus Native Antigens
This compound was identified as a novel super-agonist peptide based on the natural Melan-A/MART-1 sequence EAAGIGILTV, which is presented by the HLA-A2 molecule. frontiersin.orgcardiff.ac.ukcardiff.ac.uk Research has compared the T-cell activating capacity of this compound to the native EAAGIGILTV peptide and, in some cases, other altered peptide ligands like ELAGIGILTV. frontiersin.orgcardiff.ac.ukcardiff.ac.ukbiorxiv.orgpnas.orgresearchgate.net
Studies have shown that this compound can induce greater CD8 T-cell responses to the EAAGIGILTV natural sequence in a majority of healthy donors tested. frontiersin.orgcardiff.ac.uk For instance, in one study, this compound induced greater CD8 T-cell responses in 6 out of 10 healthy donors compared to the natural sequence. frontiersin.orgcardiff.ac.uk this compound-primed T-cells also demonstrated enhanced tumoricidal activity when compared to T-cells primed with EAAGIGILTV. frontiersin.orgcardiff.ac.uk Another study indicated that the super-agonist peptide primed a larger population of EAAGIGILTV-tetramer positive cells than the wild-type antigen in every individual tested. cardiff.ac.uk
However, the agonist potency of this compound can be T-cell clone-dependent. While it acted as a more potent agonist for the melanoma-reactive T-cell clone MEL5, it failed to activate the ST8.24 T-cell clone. frontiersin.orgcardiff.ac.uk This highlights that the efficacy of an APL like this compound is not universal across all T-cell clonotypes recognizing the same native antigen. frontiersin.orgcardiff.ac.uk The comparative potency has been assessed through various functional readouts, including IFNγ production and MIP-1β ELISA, across a range of peptide concentrations. frontiersin.orgcardiff.ac.uk
The design of this compound involves specific amino acid substitutions compared to the native EAAGIGILTV sequence, which are not found in the germline-encoded natural tumor-associated antigen protein sequence. frontiersin.orgcardiff.ac.uk These modifications are intended to optimize the interaction with the TCR and/or MHC molecule to achieve enhanced T-cell activation. cardiff.ac.uknih.gov
Advanced Methodologies Employed in Fatgigiitv Research
Peptide Synthesis and Engineering Strategies for FATGIGIITV Variants
The generation of this compound and its variants is foundational to its study. Peptide synthesis, commonly performed using solid-phase peptide synthesis (SPPS), allows for the controlled assembly of amino acids in a specific sequence. This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support google.com. Following synthesis, peptides are typically cleaved from the resin and purified to high levels, often ≥95% purity, using techniques like high-performance liquid chromatography (HPLC) cardiff.ac.uk. Purified peptides are stored under conditions to maintain their stability, such as at -80°C cardiff.ac.uk.
Engineering strategies involve designing and synthesizing peptide variants with modifications to the amino acid sequence. These altered peptide ligands (APLs) are created to investigate how changes in the peptide sequence affect binding to MHC molecules, interaction with TCRs, and the resulting T-cell activation and function rcsb.orgcardiff.ac.uk. Combinatorial peptide library screening is one approach used to identify candidate super-agonist peptides, including variants of natural epitopes like the Melan-A-derived EAAGIGILTV cardiff.ac.ukcardiff.ac.uk. This systematic variation allows researchers to explore the sequence-activity relationship and optimize peptides for enhanced immunogenicity rcsb.org.
Biophysical Techniques for Intermolecular Interaction Analysis
Understanding the molecular interactions between this compound, MHC molecules (specifically HLA-A2 in the context of much of the research), and TCRs is crucial. Biophysical techniques provide quantitative data on the affinity, kinetics, and thermodynamics of these interactions.
Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time nih.govnih.gov. In the context of this compound research, SPR is employed to study the binding of TCRs to peptide-MHC (pMHC) complexes where the peptide is this compound or its variants presented by an MHC molecule like HLA-A2 jcu.edu.aucardiff.ac.uk.
Typically, one binding partner (the ligand), such as the pMHC complex, is immobilized onto a sensor chip surface. The other binding partner (the analyte), such as a soluble TCR, is then flowed over the surface. The binding and dissociation events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association rate constants (ka), dissociation rate constants (kd), and equilibrium dissociation constants (KD) nih.govnih.gov.
Research using SPR has characterized the binding affinities of TCRs for HLA-A2 presenting this compound. For example, the MEL5 TCR has been shown to have a KD of 3 μM for the HLA-A2-FATGIGIITV complex nih.gov. This contrasts with the binding affinity of the same TCR for the natural Melan-A peptide EAAGIGILTV presented by HLA-A2, which has a reported KD of 17 μM nih.gov. These measurements provide quantitative evidence for the altered binding characteristics of APLs like this compound.
Here is a table summarizing representative SPR binding data for the MEL5 TCR with different peptide-HLA-A2 complexes:
| Peptide | HLA-A2 | KD (μM) | Source |
| This compound | HLA-A2 | 3 | nih.gov |
| ELAGIGILTV | HLA-A2 | 17 | nih.gov |
| ELTGIGILTV | HLA-A2 | 82 | nih.gov |
Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction nih.govnih.govmalvernpanalytical.com. This includes determining the binding stoichiometry (N), equilibrium association constant (KA or KD), enthalpy change (ΔH), and entropy change (ΔS) nih.govnih.gov.
While not as frequently highlighted in the provided snippets specifically for this compound binding to TCRs compared to SPR, ITC is a standard method for characterizing the thermodynamics of biomolecular interactions, including peptide-MHC:TCR binding osaka-u.ac.jp. ITC experiments involve titrating one binding partner into a solution containing the other partner while measuring the heat changes. Analysis of the heat flow data allows for the determination of the thermodynamic parameters, providing insights into the driving forces of the interaction (e.g., whether it is primarily driven by enthalpy or entropy) nih.govnih.gov.
ITC can complement SPR data by providing thermodynamic information that helps to understand the nature of the binding interface and how it is affected by peptide modifications.
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Measurements
Structural Biology Techniques for Complex Determination
Determining the three-dimensional structure of this compound in complex with MHC molecules and TCRs is essential for understanding the molecular basis of its immunogenicity and how it achieves altered T-cell activation. X-ray diffraction is a primary technique used for this purpose.
X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal opengeology.orgunical.it. By analyzing the pattern of X-rays diffracted by the ordered arrangement of atoms in a crystal, researchers can reconstruct the electron density map and thus determine the positions of the atoms opengeology.orgunical.it.
In the context of this compound research, X-ray crystallography has been used to solve the structure of the HLA-A2 complex carrying the this compound peptide. The Protein Data Bank (PDB) entry 4GKN corresponds to the structure of an A2-MHC complex carrying this compound, determined by X-ray diffraction at a resolution of 2.75 Å rcsb.org.
The process involves obtaining high-quality crystals of the pMHC complex, diffracting X-rays through the crystal, and collecting the diffraction data. This data is then processed and used to calculate an electron density map. Structure refinement protocols involve building an atomic model into the electron density map and refining its position and parameters to best fit the experimental data rcsb.org. This provides detailed information about how the peptide is presented by the MHC molecule and how it might interact with a TCR.
Structural analysis, such as that performed on the HLA-A2-FATGIGIITV complex, can reveal potential new contacts between the peptide and the TCR, providing a structural basis for the enhanced functional activation observed with this APL rcsb.org.
High-Throughput Immunological Assays
To assess the functional impact of this compound on T cells, various high-throughput immunological assays are employed. These assays measure different aspects of T-cell activation and function in response to peptide stimulation.
Enzyme-Linked ImmunoSpot (ELISpot) and Enzyme-Linked Immunosorbent Assays (ELISA) are commonly used to quantify cytokine production, such as interferon-gamma (IFN-γ) or interleukin-2 (B1167480) (IL-2), by T cells stimulated with peptides cardiff.ac.uknih.govpnas.orgbiorxiv.org. These assays can be performed in a high-throughput format to screen the responses of T cells from multiple donors or to different peptide concentrations cardiff.ac.ukpnas.orgnih.gov.
Research findings using these assays have shown that this compound can induce greater CD8 T-cell responses compared to the natural Melan-A sequence in healthy donors frontiersin.org. This compound-primed T cells have also exhibited enhanced tumoricidal activity frontiersin.org. However, the response can be dependent on the specific T-cell clone, as this compound failed to induce IFN-γ production from certain tumor-infiltrating lymphocyte (TIL) infusion products cardiff.ac.ukfrontiersin.org. These assays are critical for evaluating the potential of APLs like this compound as immunotherapeutic agents.
Data from immunological assays can be presented as dose-response curves, allowing for the determination of the peptide concentration required to elicit a half-maximal response (EC50) nih.govnih.gov. Comparisons of EC50 values for different peptides provide a measure of their functional potency nih.gov.
Here is a conceptual table illustrating potential functional data (EC50 values) from immunological assays:
| Peptide | T-cell Type/Clone | Measured Response | EC50 (nM) | Source (Illustrative) |
| This compound | MEL5 T-cell clone | IFN-γ secretion | ~1-10 | cardiff.ac.uknih.gov |
| ELAGIGILTV | MEL5 T-cell clone | IFN-γ secretion | ~10-100 | nih.gov |
| This compound | Polyclonal CD8+ T cells | IFN-γ secretion | Variable | frontiersin.org |
By combining the insights gained from peptide synthesis and engineering, biophysical characterization, structural determination, and high-throughput immunological assays, researchers can comprehensively evaluate the potential of altered peptide ligands like this compound for applications in cancer immunotherapy.
Flow Cytometry-Based Analysis of T-Cell Phenotypes and Activation Markers
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. accelevirdx.com In the context of peptide research, it is extensively used to identify, quantify, and characterize T cell subsets and their activation status upon encountering a specific peptide, such as this compound. accelevirdx.comyoutube.com
This method allows researchers to assess multiple parameters simultaneously on millions of cells. accelevirdx.com By using fluorescently labeled antibodies that bind to specific cell surface or intracellular markers, different T cell populations (e.g., CD4+ T helper cells, CD8+ cytotoxic T lymphocytes) can be distinguished. youtube.comstemcell.combdbiosciences.com Furthermore, the expression of activation markers like CD69, CD25, CD134 (OX40), and CD137 can be measured to indicate that a T cell has been recently activated by an antigen. bdbiosciences.comfrontiersin.orgmedrxiv.orgnih.gov Intracellular cytokine staining, followed by flow cytometry, can also quantify the production of cytokines such as IFN-gamma and TNF-alpha by activated T cells, providing insight into their functional responses to peptide stimulation. stemcell.combdbiosciences.compnas.org
Flow cytometry protocols involve stimulating peripheral blood mononuclear cells (PBMCs) or isolated T cells with the peptide of interest, followed by staining with a panel of antibodies. stemcell.combdbiosciences.comfrontiersin.orgmedrxiv.org The cells are then passed through a flow cytometer, where lasers detect the fluorescence signals from the antibodies, allowing for the enumeration and phenotyping of peptide-specific activated T cells. accelevirdx.comstemcell.com This approach is crucial for evaluating T cell responses to peptide pools and identifying immunogenic peptides. stemcell.comfrontiersin.org
Peptide-MHC Tetramer Staining for Antigen-Specific T-Cell Enumeration
Peptide-MHC (pMHC) tetramers are specialized reagents that enable the direct detection and enumeration of antigen-specific T cells. aai.orgmblbio.comlubio.chspringernature.com T cells recognize specific peptide fragments presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells via their T cell receptors (TCRs). mblbio.comlubio.ch While the interaction between a single TCR and a single pMHC molecule is typically low affinity, pMHC tetramers, which consist of four pMHC molecules bound to a fluorochrome-conjugated streptavidin, increase the avidity of binding to the TCR, allowing for stable detection. aai.orgmblbio.comlubio.ch
By using tetramers loaded with a specific peptide, such as this compound, in complex with the appropriate MHC molecule, researchers can directly stain and visualize the population of T cells that are specific for that particular peptide-MHC complex using flow cytometry. pnas.orgmblbio.comlubio.ch This technique provides a direct measure of the frequency of antigen-specific T cells within a sample, regardless of their functional capacity at the time of analysis. mblbio.com
pMHC tetramer staining is a standard tool in immunology for monitoring antigen-specific T cell responses in various contexts, including infectious diseases, cancer, and autoimmune disorders. mblbio.comlubio.ch While standard tetramer protocols can sometimes miss T cells with lower affinity TCRs, optimized protocols and the use of higher-order multimers like dodecamers can improve the detection sensitivity. pnas.orgaai.org
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations play a crucial role in understanding the interactions of peptides like this compound with MHC molecules and TCRs at an atomic level. These methods provide insights into the structural dynamics, binding mechanisms, and energetic landscapes that are difficult to probe solely through experimental techniques. mblbio.comnih.govmdpi.commdpi.comnih.gov
MD simulations involve simulating the movements of atoms and molecules over time based on physical laws, providing dynamic information about the behavior of biological systems. nih.govmdpi.comnih.gov Applied to peptide-MHC-TCR interactions, MD simulations can explore the conformational flexibility of these molecules, the stability of their complexes, and the forces driving their interactions. nih.govmdpi.comnih.gov
Predicting Peptide-MHC Binding and TCR Recognition
Computational methods are used to predict the binding affinity of peptides to MHC molecules and the recognition of peptide-MHC complexes by TCRs. biorxiv.orgfrontiersin.orgelifesciences.orgresearchgate.net Predicting peptide-MHC binding is a critical step in identifying potential T cell epitopes. Algorithms and models, often trained on experimental binding data, can estimate the likelihood of a peptide binding to a specific MHC allele. elifesciences.orgoup.com
Predicting TCR recognition of pMHC complexes is more complex due to the vast diversity of TCR sequences and the intricate nature of the interaction interface. biorxiv.orgfrontiersin.org Computational approaches, including those utilizing machine learning and structural modeling, aim to predict the specificity of TCR-pMHC interactions. frontiersin.orgelifesciences.orgresearchgate.netoup.com These methods may consider features of the peptide sequence, the MHC structure, and the TCR sequence, particularly the complementarity-determining regions (CDRs) that directly interact with the pMHC. biorxiv.orgfrontiersin.org MD simulations can complement these predictive efforts by providing dynamic information about the stability and conformational compatibility of the predicted complexes. aai.orgacs.org
Modeling Conformational Changes and Energetic Landscapes
Molecular dynamics simulations are particularly valuable for modeling the conformational changes that occur in peptides, MHC molecules, and TCRs upon binding and during their interaction. mdpi.commdpi.comnih.govnih.govplos.orgfrontiersin.org Proteins are dynamic molecules that exist as ensembles of conformations, and their interactions often involve induced-fit mechanisms where binding triggers structural rearrangements. mdpi.comnih.govfrontiersin.org
MD simulations can reveal how the binding of a peptide affects the conformation of the MHC binding groove and how this, in turn, influences TCR recognition. nih.govmdpi.comnih.gov They can also shed light on the conformational flexibility of the peptide itself when bound to the MHC. uni-muenchen.de Furthermore, MD simulations can be used to calculate the energetic landscapes of these interactions, providing insights into the forces (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the complexes and the energy barriers associated with conformational changes or dissociation. aai.orgnih.govnih.gov Understanding these dynamic and energetic aspects is crucial for a complete picture of how peptides like this compound engage with the immune system. nih.govfrontiersin.org
Theoretical Frameworks and Mechanistic Interpretations of Fatgigiitv Function
The Role of Altered Peptide Ligands in Modulating T-Cell Sensitivity Thresholds
T-cell activation is triggered when the TCR engages with a sufficient number of peptide-MHC (pMHC) complexes for a sufficient duration pnas.orgpnas.org. This engagement initiates a cascade of intracellular signaling events. The sensitivity threshold for T-cell activation refers to the minimum requirements for triggering a functional response, such as cytokine production or proliferation pnas.orgaai.org. APLs can modulate these thresholds. Different APLs, ranging from strong agonists to weak agonists, partial agonists, and antagonists, require varying concentrations and/or durations of TCR engagement to elicit a response aai.orgaai.orgnih.gov.
Weak agonists typically require higher peptide concentrations to achieve a similar level of activation as strong agonists aai.org. This differential sensitivity can be explained by differences in the kinetics of the TCR-pMHC interaction, particularly the dissociation rate (koff) pnas.orgbiorxiv.orgnih.gov. Faster dissociation rates are often associated with weaker agonists pnas.orgbiorxiv.org. The CD8 coreceptor plays a crucial role in modulating T-cell sensitivity by stabilizing the TCR-pMHC interaction and slowing the dissociation rate pnas.orgbiorxiv.orgnih.gov. Theoretical models predict that the CD8 interaction can differentially affect the agonist potency of ligands depending on their TCR/pMHCI affinity, potentially reordering the hierarchy of agonist potency pnas.orgbiorxiv.org.
Experimental data suggest that T-cell triggering thresholds can be determined by the number of activating ligands within individual TCR clusters, rather than solely by the total number encountered by the cell pnas.org. The concept of "TCR reserve" proposes that T cells express an excess of TCRs, which can expand the repertoire of ligands capable of eliciting a response, particularly for less potent ligands aai.org. This suggests that the density of TCRs can influence the sensitivity to weak agonists aai.org.
Mechanistic Basis of T-Cell Clonotype Selection by APLs like FATGIGIITV
The T-cell repertoire is vast and diverse, composed of numerous clonotypes, each expressing a unique TCR with specificity for a particular pMHC complex. During an immune response, specific T-cell clonotypes are selected and expanded based on their TCR's interaction with the presented antigens aai.org. Altered peptide ligands, including this compound, can influence this process of clonotype selection.
Studies have shown that the stability of the peptide-MHC interaction, influenced by the peptide sequence, can dictate the clonotypic diversity of the responding T-cell population aai.org. Peptides with shorter half-lives of MHC binding tend to focus the T-cell response towards high-affinity clonotypes, while peptides with longer half-lives can broaden the response by recruiting lower-affinity clonotypes aai.org.
This compound, as a superagonist APL for the MEL5 TCR, has been used in studies investigating the priming of antigen-specific CD8+ T cells cardiff.ac.ukfrontiersin.orgresearchgate.net. The design of such APLs can be aimed at selecting for T-cell clonotypes with enhanced antigen recognition properties, potentially leading to improved immune responses cardiff.ac.uk. Research indicates that this compound can prime antigen-specific CD8+ T cells, and these APL-primed cells may exhibit enhanced functional characteristics compared to those primed by the natural epitope frontiersin.orgresearchgate.net.
Implications for Self-Nonself Discrimination and Cross-Reactivity in T-Cell Responses
A fundamental challenge for the immune system is to distinguish between foreign (nonself) antigens, which should trigger an immune response, and self-antigens, which should be tolerated. T-cell receptors are inherently cross-reactive, meaning a single TCR can recognize multiple different peptide-MHC complexes pnas.orgbiorxiv.orgaai.orgfrontiersin.org. While this cross-reactivity is essential for providing broad immune coverage against a vast array of potential pathogens with a limited TCR repertoire, it also carries the inherent risk of recognizing self-antigens and triggering autoimmunity aai.orgnih.gov.
Altered peptide ligands highlight the fine line between recognition and tolerance. APLs that act as partial agonists or antagonists can interfere with the response to the native agonist peptide, a phenomenon that has implications for understanding how self-tolerance is maintained and how it might be broken in autoimmune diseases aai.orgnih.govnih.govoup.com. The ability of APLs to induce outcomes like anergy (a state of functional unresponsiveness) in T cells further underscores their relevance to self-tolerance mechanisms aai.orgnih.gov.
The CD8 coreceptor influences the level of T-cell cross-reactivity aai.org. While enhancing CD8 binding can increase the range of recognizable pMHCI ligands, excessively strong interactions could potentially increase the risk of recognizing self-pMHCI complexes and inducing autoimmunity aai.org. Understanding how APLs like this compound, with their altered interaction kinetics and potencies, engage with the TCR-pMHC-CD8 complex provides crucial insights into the molecular determinants of self-nonself discrimination and the control of potentially harmful cross-reactivity.
Theoretical Models Explaining Differential Agonist Potency and Functional Outcomes
Numerous theoretical models have been proposed to explain how the quantitative and qualitative differences in TCR-pMHC interactions translate into diverse functional outcomes, including differential agonist potency. These models aim to link the biophysical parameters of the interaction (such as binding affinity, on-rate, and off-rate) to the downstream signaling events and cellular responses.
The "affinity model" suggests that the strength of T-cell activation is directly proportional to the equilibrium binding affinity (KD) of the TCR-pMHC interaction nih.gov. However, this model alone does not fully explain the complexity of APL responses.
The "kinetic proofreading model" proposes that TCR signaling requires a series of phosphorylation steps, and the duration of the TCR-pMHC interaction is critical for allowing these steps to be completed aai.org. Ligands with longer dwell times (slower off-rates) are more likely to allow for full signal transduction, leading to stronger activation.
The "productive hit rate model" suggests that both the binding affinity and the off-rate are important, proposing that there is an optimal off-rate for maximal efficacy nih.gov. This model predicts a correlation between maximal efficacy and the off-rate nih.gov.
Other theoretical treatments consider the spatial organization of TCRs and pMHCs at the cell-cell interface and the time TCRs spend in microclusters depleted of inhibitory phosphatases pnas.org. These models suggest that ligand discrimination and signaling potency can be predicted based on TCR dwell time in these specialized contact areas, constrained by cell topography pnas.org.
This compound, with its reported higher affinity and superagonist activity compared to the natural Melan-A epitope, provides experimental data points for validating and refining these theoretical models jcu.edu.aunih.gov. By studying the detailed kinetics of this compound interaction with the MEL5 TCR and the resulting signaling and functional outcomes, researchers can gain a deeper understanding of which theoretical frameworks best explain the observed differential agonist potency and the mechanisms underlying T-cell activation by APLs.
Here is a table summarizing some reported binding data related to the MEL5 TCR and its ligands, including this compound:
| Peptide | Sequence | MEL5 TCR Binding Affinity (KD) | Relative Agonist Potency (vs ELA) | Source |
| ELA | ELAGIGILTV | 17 µM | Reference (Agonist) | nih.gov |
| 3T | ELTGIGILTV | 82 µM | Weak Agonist | nih.gov |
| FAT | This compound | 3 µM | Superagonist | nih.gov |
Note: Another source indicates this compound binds the MEL5 TCR with >10-fold stronger affinity than the natural epitope jcu.edu.au. The relative agonist potency is described in the context of MEL5 T-cell activation.
This data illustrates how modifications in the peptide sequence can significantly alter TCR binding affinity and functional outcome, supporting the need for theoretical models that go beyond simple affinity to explain the complex relationship between ligand-receptor interaction and T-cell response.
Advanced Research Applications and Conceptual Therapeutic Strategies Involving Fatgigiitv
Rational Design of T-Cell Receptor-Optimized Peptides for Targeted Immunotherapy
The development of FATGIGIITV exemplifies the rational design of T-cell receptor (TCR)-optimized peptides aimed at enhancing targeted immunotherapy. The approach involves identifying effective TCR clonotypes that recognize tumor-associated antigens and then designing altered peptide ligands (APLs) that can preferentially activate these specific, high-quality T-cell populations. rcsb.orgpdbj.orgnih.gov this compound was designed as a super-agonist for the MEL5 T-cell clone, which demonstrated enhanced recognition of the HLA A0201-Melan A antigen. cardiff.ac.ukrcsb.orgpdbj.orgnih.gov Structural analysis of the HLA A0201-FATGIGIITV complex revealed potential new contacts between the peptide and the MEL5 TCR, which could explain the enhanced functional activation of this clone. rcsb.orgpdbj.orgcardiff.ac.uknih.gov This strategy aims to overcome limitations of traditional peptide vaccines that may induce T-cell responses of greater magnitude but with suboptimal efficacy of the induced clonotypes. rcsb.orgpdbj.orgnih.govresearchgate.net
Strategies for Enhancing Anti-Tumor T-Cell Responses through APLs in Pre-clinical Models
This compound has been investigated in pre-clinical settings as a means to enhance anti-tumor T-cell responses. Studies have shown that this compound can induce greater CD8 T-cell responses compared to the natural Melan-A sequence EAAGIGILTV in healthy donors. frontiersin.orgcardiff.ac.uk this compound-primed T-cells also exhibited enhanced tumoricidal activity against melanoma cells in vitro. frontiersin.orgcardiff.ac.ukrcsb.orgpdbj.orgnih.gov
Boosting T-cell Immunogenicity against Tumor-Associated Antigens
As an APL, this compound is designed to boost the immunogenicity of the Melan-A tumor-associated antigen. By modifying the peptide sequence, particularly at TCR contact residues, this compound can enhance the engagement with specific TCRs, leading to stronger T-cell activation. frontiersin.orgresearchgate.net This enhanced interaction can result in the priming of larger populations of antigen-specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) of HLA A*0201+ individuals. rcsb.orgpdbj.orgnih.gov While the natural Melan-A peptide can trigger T-cells with stronger tumor reactivity compared to some other heteroclitic peptides like ELAGIGILTV, this compound was developed to further improve upon this by optimizing for specific effective clonotypes. nih.govresearchgate.net
Overcoming Immunosuppression in the Tumor Microenvironment (Conceptual)
While the provided search results primarily focus on the direct effects of this compound on T-cell activation and tumor cell recognition, the broader concept of using APLs like this compound in immunotherapy includes potential strategies to overcome immunosuppression in the tumor microenvironment. Although not explicitly detailed for this compound in the search snippets, APLs that induce highly potent and functional T cells could theoretically be more resistant to inhibitory signals present in the tumor microenvironment. The induction of superior T-cell clonotypes with enhanced antigen recognition properties, as aimed for with this compound, could potentially lead to more effective infiltration and activity within the suppressive tumor microenvironment. frontiersin.orgjcu.edu.au
Breaking Immune Tolerance and Directing T-Cell Specificity for Pathological Targets
The modification of TCR contact residues in APLs like this compound has the potential advantage of being viewed as "nonself," which may increase their potential for breaking immune tolerance to self-antigens like TAAs. frontiersin.orgresearchgate.net Tumor-associated antigens are often self-proteins, and the immune system may be tolerant to them, leading to weak anti-tumor responses. cardiff.ac.uk By presenting a modified peptide that is structurally distinct enough to be recognized differently by the TCR, APLs can potentially bypass this tolerance and elicit a more robust immune response directed against cells presenting the related natural antigen. frontiersin.orgresearchgate.net However, a risk associated with using APLs is the potential to induce T-cell clonotypes that are ineffective at recognizing the native tumor antigen. frontiersin.orgresearchgate.net
Development of Peptide-Based Vaccination Concepts in Pre-clinical Settings
This compound has been explored as a candidate for peptide-based vaccination concepts in pre-clinical settings. The ability of this compound to consistently prime antigen-specific CD8+ T-cells, in some cases in greater numbers than other peptides like ELAGIGILTV, suggests its potential for use in vaccines. researchgate.net The aim of such vaccination strategies is to induce potent anti-tumor T-cell responses by presenting specific tumor-associated epitopes or their optimized variants. frontiersin.orgcardiff.ac.ukcardiff.ac.ukwikipedia.org The research on this compound contributes to the understanding of how APLs can be designed to skew the induced T-cell repertoire towards desirable clonotypes with enhanced anti-cancer immunity. frontiersin.orgcardiff.ac.uk Studies have shown that T-cells induced by this compound can exhibit superior recognition of melanoma cells compared to those induced by the natural peptide sequence. frontiersin.orgcardiff.ac.uk
Comparative Analysis and Translational Research Perspectives
Comparison of FATGIGIITV-Induced Responses with Other Melanoma-Associated APLs and Native Epitopes
This compound is a novel super-agonist peptide derived from the melanoma-associated antigen EAAGIGILTV. Research indicates that this compound can induce greater CD8 T-cell responses compared to the natural EAAGIGILTV sequence in a significant proportion of healthy donors frontiersin.org. Specifically, in one study, this compound induced larger populations of CD8+ T-cells capable of recognizing the natural epitope in 6 out of 10 donors when compared to priming with the heteroclitic ELAGIGILTV peptide cardiff.ac.uk. In the remaining four donors, this compound primed a comparable or smaller population of EAAGIGILTV-specific CD8+ T-cells cardiff.ac.uk.
Furthermore, this compound-primed T-cells have demonstrated enhanced tumoricidal activity when compared to those primed with EAAGIGILTV frontiersin.org. This suggests that alterations in the peptide sequence can lead to the priming of T-cells with improved functionality against melanoma cells frontiersin.org.
Studies have also compared this compound to other candidate super-agonists. In experiments with CD8 T-cells from healthy donors, other peptides, such as MTSAIGILPV (Peptide 5), sometimes induced larger populations of HLA A2-EAAGIGILTV tetramer positive cells compared to this compound and the natural EAAGIGILTV frontiersin.org. This highlights that the super-agonist effect can vary depending on the specific peptide modification.
The clonotypic repertoire of T-cells primed by this compound can be distinct from those primed by other peptides like the heteroclitic ELAGIGILTV. For instance, ELAGIGILTV-primed lines contained T-cells expressing specific Vβ chains (Vβ7.1 and Vβ21.3) that were rare in CD8+ T-cell populations expanded by this compound researchgate.net. This indicates that subtle changes in the peptide sequence can influence the specific T-cell clones that are activated and expanded researchgate.net.
The ability of this compound to activate T-cells can also be compared to other agonist peptides using functional assays like cytokine secretion. Studies measuring IL-2 release have shown a dose-dependent correlation with antigen concentration for various agonist peptides, including this compound, ELAGIGILTV, ELTGIGILTV, and ALGIGILTV nih.gov. These concentrations spanned ranges relevant to naturally presented tumor-associated antigens nih.gov.
Here is a summary of comparative findings regarding T-cell priming efficacy:
| Peptide | Comparison Target | Outcome in Healthy Donors (Example Study) | Citation |
| This compound | EAAGIGILTV (natural) | Induced greater CD8 T-cell responses in 6/10 donors | frontiersin.orgcardiff.ac.uk |
| This compound | ELAGIGILTV (heteroclitic) | Primed larger population of EAAGIGILTV-specific CD8+ T-cells in 6/10 donors | cardiff.ac.uk |
| This compound | Other super-agonists | MTSAIGILPV sometimes induced larger tetramer+ populations | frontiersin.org |
Analysis of the Efficacy of this compound in Priming and Expanding CD8+ T-Cell Populations from Diverse Donors
This compound has shown promise in its ability to prime and expand CD8+ T-cell populations from diverse donors. In one study, the this compound peptide induced greater CD8 T-cell responses to the natural EAAGIGILTV sequence in 6 out of 10 healthy donors frontiersin.org. Another study using an APL derived from a T-cell clonotype found in a melanoma patient successfully induced robust T-cell responses from the peripheral blood mononuclear cells (PBMC) of all 14 healthy HLA A2+ individuals tested cardiff.ac.uk. While this latter study refers to an APL and not specifically this compound, it highlights the potential for optimized APLs to be effective across diverse donor populations.
Further analysis of the efficacy of this compound in priming CD8+ T-cells from healthy HLA A2+ donors revealed that in the majority of donors (79%), the primed CD8+ T-cell populations exhibited either an enhanced (36%) or comparable (43%) ability to recognize and destroy melanoma cells when compared to priming with the heteroclitic ELAGIGILTV peptide researchgate.net. This suggests that this compound is effective in generating functionally active T-cells from a range of individuals.
The ability to expand and maintain large numbers of functionally active tumor-specific CD8+ T-cells from the peripheral blood of both cancer patients and healthy donors through repeated peptide-based vaccination is a key aspect of APL research researchgate.net. Studies with this compound contribute to this understanding by demonstrating its capacity to prime such populations frontiersin.orgcardiff.ac.uk.
Here is a summary of this compound priming efficacy across donors:
| Donor Type | Number of Donors Tested (Example) | Outcome | Citation |
| Healthy Donors | 10 | Induced greater CD8 T-cell responses in 6/10 | frontiersin.orgcardiff.ac.uk |
| Healthy Donors | Majority (79% of tested) | Primed CD8+ T-cells with enhanced (36%) or comparable (43%) tumor recognition/killing | researchgate.net |
Future Directions in the Characterization of Super-Agonist Peptides
Advanced techniques are crucial for the comprehensive characterization of peptide therapeutics. These include chemical and biophysical approaches to understand their structural properties, stability, folding, aggregation, and interaction with biological targets researchgate.netmdpi.com. Molecular modeling is a vital tool in this process, providing insights into these characteristics mdpi.com. Identifying the proper characterization tools is essential for developing peptide formulations with appropriate stability and bioperformance researchgate.net.
Further research is needed to understand how super-agonists influence the selection and expansion of T-cell clonotypes with optimal anti-tumor activity. While super-agonists can prime responses of greater magnitude, the efficacy of the constituent T-cell clonotypes within the primed population can vary researchgate.net. Rationally designed APLs may enable the preferential selection of high-quality, antigen-sensitive T-cell clonotypes cardiff.ac.uk.
The development of new technologies supporting the creation of novel peptide modalities is also a key future direction nih.gov. This includes exploring modifications to enhance enzymatic and chemical stability, improve pharmacokinetics, and develop targeted delivery systems nih.govbiochempeg.comunivie.ac.at.
Challenges and Opportunities in Applying APL Research for Immunological Interventions
Applying APL research, including studies on peptides like this compound, for immunological interventions presents both challenges and opportunities.
One significant opportunity lies in the potential to enhance the quality of the immune response by skewing the T-cell repertoire towards more effective anti-cancer clonotypes frontiersin.orgcardiff.ac.uk. APLs can induce T-cells with superior anti-cancer immunity compared to those induced by natural antigens cardiff.ac.uk. This highlights the importance of considering the quality of individual T-cell clonotypes in cancer vaccination strategies frontiersin.org.
Challenges include the risk that using APLs might induce clonotypes that are ineffective at recognizing the native tumor antigen researchgate.net. Therefore, careful design and evaluation are necessary to ensure that APLs elicit T-cells with the desired specificity and sensitivity cardiff.ac.uk.
Another challenge in immunology research, broadly, is the need for comprehensive, long-term studies to understand complex immune responses autoimmune.org. Democratization of immunology datasets and the application of computational methods offer opportunities to gain deeper insights into factors influencing immunological responses nih.gov.
The development of peptide-based therapeutics faces challenges related to peptide stability, susceptibility to degradation, short half-life, and difficulty in oral administration nih.govbiochempeg.com. Opportunities to overcome these limitations include chemical and structural modifications, as well as the development of novel delivery systems nih.govbiochempeg.comunivie.ac.at.
The field of immunology is rapidly advancing, with opportunities to tackle complex diseases like cancer through manipulating the immune system nih.gov. APL research contributes to this by providing tools to potentially enhance T-cell responses against tumors frontiersin.orgcardiff.ac.uk. However, translating these findings into effective clinical interventions requires addressing challenges related to peptide design, delivery, and ensuring the induction of appropriate and effective immune responses nih.govbiochempeg.com.
Future Research Directions and Open Questions
Deeper Elucidation of Dynamic Conformational Changes in TCR-pMHC-CD8 Interactions Involving FATGIGIITV
Understanding the precise molecular mechanisms by which this compound interacts with the T-cell receptor (TCR) and the peptide-MHC (pMHC) complex, along with the CD8 co-receptor, remains a critical area for future research. While studies have shown that APLs like this compound can induce distinct T-cell signaling patterns compared to native ligands, the dynamic conformational changes that occur during this interaction are not fully elucidated annualreviews.org. Future studies could utilize advanced techniques such as time-resolved structural biology methods and sophisticated molecular dynamics simulations to capture the transient structural intermediates and conformational adjustments that govern the binding kinetics and downstream signaling events triggered by this compound oup.com. Investig Investigating how the peptide's specific amino acid substitutions influence the flexibility and dynamics of the pMHC complex upon TCR and CD8 engagement is crucial frontiersin.org. This deeper understanding could reveal the subtle, yet important, structural and dynamical characteristics at the TCR/pMHC interface that contribute to the super-agonist properties of this compound oup.com.
Integration of Multi-Omics Data for Comprehensive Understanding of APL-Induced T-Cell Responses
To gain a holistic view of the cellular responses initiated by this compound, future research should focus on integrating multi-omics data. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to understand the complex molecular reprogramming that occurs in T cells upon recognition of this compound presented on MHC. jcu.edu.aufrontiersin.orgresearchgate.net While transcriptomic and proteomic changes during T-cell activation have been studied, a comprehensive temporal analysis integrating various omics layers specifically in response to APLs like this compound is needed. jcu.edu.au Such integrated approaches, potentially at the single-cell level, can reveal how this compound influences gene expression, protein synthesis, metabolic pathways, and epigenetic modifications, providing a more complete picture of the signaling cascades and functional outcomes induced by this specific ligand. frontiersin.orgresearchgate.netmetabolon.com This can help to identify key molecular determinants of potent T-cell activation and potentially uncover biomarkers associated with desirable or undesirable immune responses.
Development of Predictive Algorithms for De Novo Design of Potent Altered Peptide Ligands
The identification of APLs with desired properties, such as enhanced potency or skewed functional outcomes, is often a labor-intensive process. Future research should aim to develop and refine predictive algorithms for the de novo design of potent APLs based on the understanding gained from studies of peptides like this compound. nih.govbiorxiv.orgoup.com Leveraging artificial intelligence and machine learning techniques, researchers can analyze large datasets of peptide sequences, pMHC structures, TCR interactions, and functional outcomes to build models that can accurately predict the immunogenic potential of novel peptide sequences. nih.govoup.comresearchgate.net These algorithms could incorporate information about peptide-MHC binding affinity, TCR-pMHC docking geometry, and predicted dynamic interactions to guide the rational design of APLs with tailored properties. nih.govoup.comresearchgate.netresearchgate.net The success of such algorithms would significantly accelerate the discovery and optimization of APLs for therapeutic applications. nih.gov
Investigating the Persistence and Functional Longevity of APL-Induced T-Cell Clonotypes
The long-term effectiveness of APL-based immunotherapies depends on the persistence and functional longevity of the induced T-cell clonotypes. Future research should delve into the factors that govern the survival, memory formation, and sustained effector function of T cells activated by this compound. frontiersin.orgunil.ch This could involve tracking specific T-cell clonotypes induced by this compound in vivo, analyzing their telomeric integrity, proliferative capacity, and susceptibility to exhaustion or senescence. unil.chbmj.com Understanding how the quality and duration of TCR signaling induced by this compound influence the differentiation trajectory and long-term fate of T cells is critical. annualreviews.org Such studies can inform strategies to enhance the persistence and functional fitness of therapeutic T cells, thereby improving the durability of clinical responses.
Q & A
How can researchers formulate a focused research question to investigate FATGIGIITV's biological mechanisms?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete mechanistic pathways or conflicting results). Align the question with a theoretical framework (e.g., molecular interaction models) to ensure testability . Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for specificity. For example: "How does this compound modulate [specific pathway] in [cell type/model], and how does this compare to [existing compound] under [experimental conditions]?" Validate the question through pilot studies and literature meta-analyses .
Q. What experimental design considerations are critical for studying this compound's efficacy?
- Methodological Answer : Use factorial designs to test multiple variables (e.g., dosage, exposure time) and their interactions . Include control groups (positive/negative) and randomize treatments to mitigate bias. For in vitro studies, ensure cell line authentication and replicate counts (≥3). Example design:
| Group | Treatment | Measurement Parameters |
|---|---|---|
| Experimental | This compound (10 µM, 24h) | Apoptosis markers, cell viability |
| Control | Vehicle (DMSO) | Baseline measurements |
| Refer to quasi-experimental frameworks for translational studies . |
Q. Which data collection methods are optimal for validating this compound's biochemical properties?
- Methodological Answer : Combine quantitative (e.g., HPLC for purity , spectrophotometry for enzyme kinetics) and qualitative methods (e.g., NMR for structural confirmation). Use validated questionnaires or Likert scales for observational studies (e.g., collaborator feedback on reproducibility) . Triangulate data with cross-disciplinary techniques (e.g., cryo-EM for structural insights).
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound's reported bioactivity data across studies?
- Methodological Answer : Conduct a systematic review to identify methodological disparities (e.g., assay protocols, solvent systems). Perform sensitivity analyses to assess the impact of variables like pH or temperature. Use the following workflow:
- Step 1 : Replicate key studies under standardized conditions.
- Step 2 : Apply statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding factors.
- Step 3 : Publish negative results with raw datasets to enhance transparency .
Q. What strategies integrate multi-omics data to elucidate this compound's mode of action?
- Methodological Answer : Employ a systems biology approach:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein abundance changes.
- Metabolomics : LC-MS to track metabolic flux alterations.
Use pathway enrichment tools (e.g., KEGG, STRING) to map interactions and validate findings with CRISPR-Cas9 knockouts .
Q. How can computational modeling optimize this compound's synthesis protocol?
- Methodological Answer : Apply DFT (Density Functional Theory) to predict reaction pathways and energy barriers. Validate predictions with small-scale syntheses, iteratively refining parameters (e.g., catalyst loading, solvent polarity). Compare yields/purity against benchmarks using Pareto optimization . Example workflow:
| Parameter | Predicted Optimal Range | Experimental Validation |
|---|---|---|
| Temperature | 60–80°C | Yield: 85% at 70°C |
| Reaction Time | 4–6 hours | Purity: 98% at 5 hours |
Methodological Best Practices
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for real-time data entry and version control .
- Ethical Compliance : Document IRB approvals for animal/human studies and share ethics statements in supplementary materials .
- Reproducibility : Publish step-by-step protocols (e.g., on Protocols.io ) and deposit raw data in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
